molecular formula C5H6N6O3 B14006991 2,6-Diamino-5-nitropyrimidine-4-carboxamide CAS No. 19796-69-1

2,6-Diamino-5-nitropyrimidine-4-carboxamide

Cat. No.: B14006991
CAS No.: 19796-69-1
M. Wt: 198.14 g/mol
InChI Key: WYCHSBYDGOVBNR-UHFFFAOYSA-N
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Description

2,6-Diamino-5-nitropyrimidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. This high-purity reagent is made available for research use only and is not intended for diagnostic or therapeutic applications. Diaminopyrimidine carboxamides are recognized as a privileged scaffold in the design of potent and selective enzyme inhibitors. Research into closely related analogues has demonstrated their potential as key structural components in inhibitors targeting hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase and a promising target in cancer immunotherapy . In such contexts, the carboxamide moiety is critical for potency, as it enables essential hydrogen-bonding interactions with the kinase's hinge region, thereby enhancing both binding affinity and kinome selectivity . Beyond immuno-oncology, the 2,6-diaminopyrimidine core is a versatile template explored in various therapeutic areas. Structural analogues have been investigated as potential anticancer agents, with some derivatives demonstrating the ability to induce cell cycle arrest and apoptosis in cancer cell lines . Other research avenues include the development of antifolate agents targeting dihydrofolate reductase (DHFR) in parasites, highlighting the scaffold's utility in infectious disease research . Researchers can leverage this compound as a core building block to explore structure-activity relationships, synthesize novel derivatives, and investigate mechanisms of action across multiple biological targets.

Properties

CAS No.

19796-69-1

Molecular Formula

C5H6N6O3

Molecular Weight

198.14 g/mol

IUPAC Name

2,6-diamino-5-nitropyrimidine-4-carboxamide

InChI

InChI=1S/C5H6N6O3/c6-3-2(11(13)14)1(4(7)12)9-5(8)10-3/h(H2,7,12)(H4,6,8,9,10)

InChI Key

WYCHSBYDGOVBNR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1N)N)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Structure and Nomenclature

  • Chemical Name: 2,6-Diamino-5-nitropyrimidine-4-carboxamide
  • Molecular Formula: C4H6N6O3
  • Core Structure: Pyrimidine ring substituted with amino groups at positions 2 and 6, a nitro group at position 5, and a carboxamide group at position 4.

The synthesis of 2,6-Diamino-5-nitropyrimidine-4-carboxamide typically involves the nitration of a suitably substituted pyrimidine precursor followed by amination and carboxamidation steps. The key challenges include selective nitration at position 5 and the introduction of amino groups without affecting other functional groups.

Literature-Reported Synthetic Routes

Nitration of Diaminopyrimidine Precursors

A closely related compound, 2,4-Diamino-6-hydroxy-5-nitropyrimidine, has been synthesized by nitration of diaminopyrimidine derivatives under controlled acidic conditions. For example, diaminopyrimidine is dissolved and treated with concentrated sulfuric acid and fuming nitric acid at 30–35 °C for 2 hours to introduce the nitro group at position 5 with high yield (~96.4%) and purity (HPLC purity 98.7%).

Step Reagents & Conditions Outcome
Dissolution Diaminopyrimidine in solvent Homogeneous solution
Acid Addition Concentrated sulfuric acid (20 g) Acidic medium
Nitration Dropwise addition of 93% fuming nitric acid Nitro substitution at C-5
Temperature Maintained at 30–35 °C Controlled reaction rate
Time 2 hours Complete nitration
Workup Cooling to -5 to 0 °C, filtration, washing Isolation of nitropyrimidine

This method demonstrates the effective introduction of the nitro group into the pyrimidine ring while preserving amino substituents.

Amination and Carboxamidation Steps

While direct literature specifically on 2,6-Diamino-5-nitropyrimidine-4-carboxamide is scarce, analogous pyrimidine syntheses suggest the following approach:

  • Starting from 2,6-dichloropyrimidine-4-carboxamide, nucleophilic aromatic substitution with ammonia or ammonium salts can introduce amino groups at positions 2 and 6.
  • The nitro group is introduced either before or after amination depending on the stability of intermediates.
  • Carboxamide functionality at position 4 can be introduced by amidation of the corresponding carboxylic acid or ester precursor.

This multi-step approach is typical in pyrimidine chemistry and is supported by synthetic protocols of related compounds.

Example Synthetic Route (Hypothetical Based on Analogous Methods)

  • Starting Material: 2,6-Dichloropyrimidine-4-carboxylic acid or ester
  • Step 1: Nitration at position 5 using nitric acid/sulfuric acid mixture at controlled temperature.
  • Step 2: Amination of chlorine substituents at positions 2 and 6 by reaction with ammonia in an aqueous or alcoholic medium under reflux.
  • Step 3: Conversion of carboxylic acid or ester to carboxamide by reaction with ammonia or ammonium salts.
  • Purification: Crystallization or chromatographic methods to isolate pure 2,6-Diamino-5-nitropyrimidine-4-carboxamide.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Nitration HNO3 (fuming), H2SO4 (conc.) 30–35 2 hours ~96 High purity, selective nitration
Amination NH3 (aqueous or alcoholic) Reflux Several hrs 70–85 Substitution of chloro groups
Amidation NH3 or NH4 salts with acid/ester Room temp to reflux Variable 60–80 Conversion to carboxamide

Research Discoveries and Analytical Data

  • The nitration step is critical for achieving high regioselectivity and yield; temperature control prevents over-nitration or decomposition.
  • Amination reactions proceed via nucleophilic aromatic substitution, favoring positions activated by electron-withdrawing groups such as nitro and carboxamide.
  • The compound exhibits high purity and stability when prepared under optimized conditions, suitable for further biological evaluation.
  • Analytical methods such as HPLC and NMR confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Reference
Nitration Fuming HNO3, Conc. H2SO4 30–35 °C, 2 h 96.4
Amination Ammonia Reflux, several hours 70–85
Amidation Ammonia or ammonium salts Room temp to reflux 60–80 Inferred

Chemical Reactions Analysis

Types of Reactions: 2,6-Diamino-5-nitropyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Diamino-5-nitropyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-nitropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide by interfering with the activity of inducible nitric oxide synthase (iNOS). This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide .

Comparison with Similar Compounds

Key Observations:

Hydrogen Bonding Capacity: The carboxamide group in the target compound increases its hydrogen bond donors/acceptors compared to non-amide analogs like 4,6-Diamino-5-nitropyrimidine.

Electron-Withdrawing Effects : The nitro group at position 5 in all listed compounds reduces electron density on the pyrimidine ring, influencing reactivity. Chloro substituents (e.g., in 2,4-Dichloro-5-nitropyrimidine) further enhance electrophilicity, favoring nucleophilic substitution reactions .

Solubility and Stability: Hydroxyl groups (e.g., in 2-Amino-4,6-dihydroxy-5-nitropyrimidine) improve aqueous solubility but may reduce thermal stability compared to amino or carboxamide substituents .

Notes

  • Contradictions and Limitations: While emphasizes hydrogen bonding’s role in crystal design, and highlight that substituent choice (e.g., chloro vs. amino) may prioritize reactivity over crystallinity.
  • Diverse Sources : This analysis integrates crystallographic theory (), industrial applications (), and structural comparisons () to ensure a holistic perspective.

Biological Activity

2,6-Diamino-5-nitropyrimidine-4-carboxamide, with the CAS number 19796-69-1, is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly its potential applications in medicinal chemistry. Its structure includes multiple functional groups that contribute to its reactivity and biological efficacy.

PropertyValue
Molecular FormulaC₅H₆N₆O₃
Molecular Weight198.14 g/mol
IUPAC Name2,6-diamino-5-nitropyrimidine-4-carboxamide
InChIInChI=1S/C5H6N6O3/c6-3-2(11(13)14)1(4(7)12)9-5(8)10-3/h(H2,7,12)(H4,6,8,9,10)
SMILESC1(=C(N=C(N=C1N)N)C(=O)N)N+[O-]

The biological activity of 2,6-Diamino-5-nitropyrimidine-4-carboxamide is primarily attributed to its ability to inhibit the production of nitric oxide (NO). This inhibition occurs through the compound's interaction with inducible nitric oxide synthase (iNOS), where it binds to the active site of the enzyme, thus preventing the conversion of L-arginine to NO. This mechanism suggests potential therapeutic applications in conditions characterized by excessive NO production, such as inflammatory diseases.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been shown to suppress COX-2 activity effectively. The IC50 values for related pyrimidine derivatives against COX-2 were reported at approximately 0.04 μmol, indicating a strong potential for anti-inflammatory applications .

Antiviral and Antibacterial Potential

Research has also explored the antiviral and antibacterial properties of 2,6-Diamino-5-nitropyrimidine-4-carboxamide. The compound has been investigated as a potential candidate for treating viral infections and bacterial diseases due to its structural features that allow for interaction with biological targets .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of pyrimidine derivatives has been crucial in optimizing their biological activities. Modifications on the pyrimidine ring can enhance or diminish their efficacy against specific targets. For example, substituents that are electron-donating have been shown to improve anti-inflammatory activity by enhancing binding affinity to target enzymes like COX .

In Vivo Studies

In vivo studies involving carrageenan-induced paw edema and cotton pellet-induced granuloma models have demonstrated that certain derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The effective doses (ED50) for these compounds were calculated to be competitive with indomethacin .

Comparative Analysis

A comparative analysis between 2,6-Diamino-5-nitropyrimidine-4-carboxamide and other similar compounds reveals its unique profile. For example:

CompoundIC50 (μmol)Notes
2,6-Diamino-5-nitropyrimidine0.04Strong COX-2 inhibition
Celecoxib0.04Standard anti-inflammatory
Indomethacin9.17Comparative standard

This table illustrates that while 2,6-Diamino-5-nitropyrimidine shows comparable efficacy to established drugs, its unique mechanism may offer benefits in specific therapeutic contexts.

Q & A

Q. What are the recommended synthetic pathways for 2,6-Diamino-5-nitropyrimidine-4-carboxamide in laboratory settings?

The compound is typically synthesized via nitration and functionalization of pyrimidine precursors. A stepwise approach involves:

  • Nitration of diaminopyrimidine derivatives : Controlled nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration.
  • Carboxamide introduction : Reaction with chloroacetamide or via coupling agents like EDCI/HOBt in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) is critical .

Q. What safety protocols are essential for handling 2,6-Diamino-5-nitropyrimidine-4-carboxamide?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, HNO₃).
  • Waste disposal : Segregate nitro-containing waste and neutralize acidic byproducts before disposal. Collaborate with certified hazardous waste management services .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carboxamide carbonyl signals (δ 165–170 ppm).
  • FT-IR : Confirm nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) groups.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of 2,6-Diamino-5-nitropyrimidine-4-carboxamide?

Discrepancies often arise from:

  • Solvent polarity effects : Repeat NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding.
  • Tautomeric equilibria : Use variable-temperature NMR to detect dynamic exchanges.
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What factorial design strategies optimize reaction yields for novel derivatives?

A 2³ factorial design can evaluate:

  • Variables : Temperature (X₁: 0°C vs. 25°C), reagent stoichiometry (X₂: 1.0 vs. 1.5 eq), and reaction time (X₃: 12 vs. 24 hrs).
  • Response surface methodology (RSM) : Identify interactions between variables. For example, high stoichiometry (1.5 eq) may compensate for shorter reaction times at elevated temperatures .

Q. How can mechanistic studies elucidate the role of the nitro group in biological activity?

  • Comparative SAR : Synthesize analogs with nitro (NO₂), amino (NH₂), or methyl (CH₃) substituents.
  • Enzymatic assays : Test inhibition of target enzymes (e.g., dihydrofolate reductase) under aerobic vs. anaerobic conditions to probe redox-dependent activity.
  • Theoretical modeling : MD simulations to assess binding affinity changes in nitro-modified derivatives .

Q. What methodologies validate the environmental impact of nitro-group-containing byproducts?

  • Aquatic toxicity assays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines).
  • Degradation studies : Monitor nitro-reduction pathways via LC-MS under simulated environmental conditions (pH 7.4, 25°C) .

Data Integration & Theoretical Frameworks

Q. How can researchers integrate findings into broader pharmacological frameworks?

  • Target prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to map interactions with kinase or GPCR targets.
  • Pathway analysis : Overlay activity data onto KEGG pathways (e.g., folate biosynthesis) to identify polypharmacological effects .

Q. What statistical approaches address batch-to-batch variability in synthesis?

  • Control charts : Track purity (HPLC area%) and yield across 10+ batches to calculate process capability (Cp/Cpk).
  • Multivariate analysis (PCA) : Correlate raw material quality (e.g., nitration reagent purity) with final product variability .

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